N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of thiazoles is characterized by the electrophilic substitution at the C-5 atom and the nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
The compound N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide and its derivatives are synthesized through various chemical processes and characterized by spectral studies. These compounds exhibit structural complexity and are synthesized for various biological activities, primarily focusing on antimicrobial and anticancer properties. The synthesis often involves the condensation of specific intermediates with aromatic amines or aldehydes to form the desired derivatives (Uma et al., 2017), (Talupur et al., 2021).
Biological Activities and Docking Studies
The synthesized derivatives of this compound are primarily studied for their biological activities. These compounds have been found to exhibit antimicrobial and anticancer properties. Specific derivatives have shown promising results against various bacterial and fungal species, as well as cancer cell lines, indicating their potential as therapeutic agents (Palkar et al., 2017), (Gein et al., 2019), (Ravinaik et al., 2021), (Horishny et al., 2020). Molecular docking studies are also conducted to understand the interaction of these compounds with specific biological targets, providing insights into their mechanism of action.
Antimicrobial and Anticancer Evaluation
The synthesized compounds undergo rigorous antimicrobial and anticancer evaluation. They are tested against various pathogens, and some derivatives have shown significant inhibitory activities, making them potential candidates for drug development. Their structure-activity relationship is studied to optimize their efficacy and minimize toxicity (Incerti et al., 2017), (Senthilkumar et al., 2021).
Mechanism of Action
Future Directions
The future directions in the research of thiazoles involve the design and development of different thiazole derivatives . These compounds are being investigated for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Properties
IUPAC Name |
N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-27-11-10-23-18(26)24(22-21-23)13-8-6-12(7-9-13)19-16(25)17-20-14-4-2-3-5-15(14)28-17/h2-9H,10-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCNJJLDSXQKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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